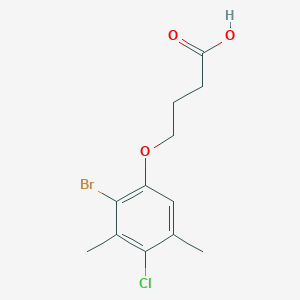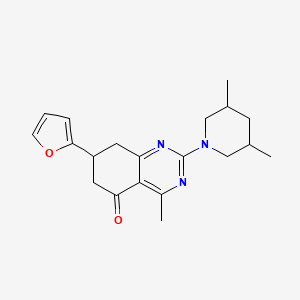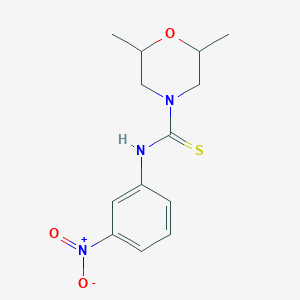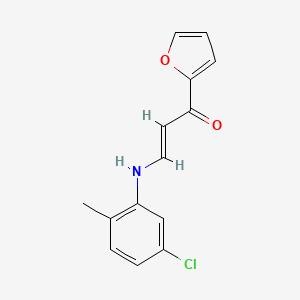
4-(4-异丙苯基)-7,7-二甲基-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
描述
7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that includes a quinoline core
科学研究应用
7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an antiviral or anticancer agent, although specific studies are limited.
Industry: It may be used in the development of materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps. One common method starts with the treatment of 3,3-dimethyl cyclohexanone with dimethyl carbonate in the presence of sodium hydride in tetrahydrofuran (THF). This reaction yields methyl-4,4-dimethyl-2-oxocyclohexane-1-carboxylate, which then undergoes cyclization with S-methylisothiourea hemisulfate in water to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above would likely involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
化学反应分析
Types of Reactions
7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
作用机制
The mechanism of action of 7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not well-characterized. its quinoline core suggests that it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene: This compound shares a similar structural motif but lacks the quinoline core.
2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol: Another structurally related compound with different functional groups.
Uniqueness
The uniqueness of 7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its specific quinoline core and the presence of both dimethyl and isopropyl groups. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
属性
IUPAC Name |
7,7-dimethyl-4-(4-propan-2-ylphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-12(2)13-5-7-14(8-6-13)15-9-18(23)21-16-10-20(3,4)11-17(22)19(15)16/h5-8,12,15H,9-11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFCKKANRMBDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-({3-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B4617376.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)
![METHYL 3-({[4-(3,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4617397.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-{6-tert-butyl-3-[(4-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4617410.png)



![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4617457.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one](/img/structure/B4617474.png)
